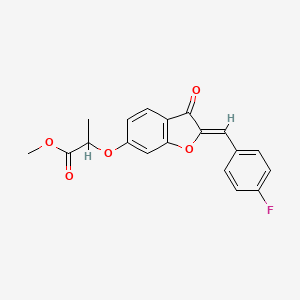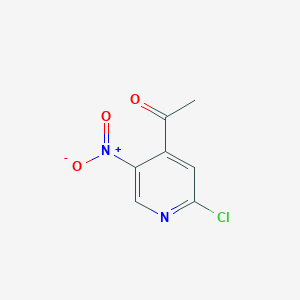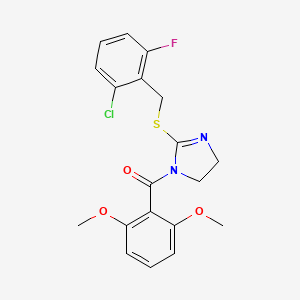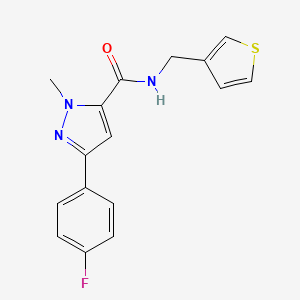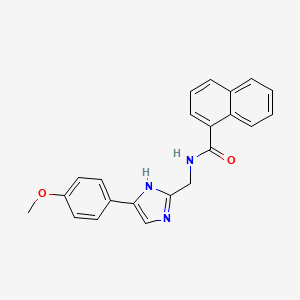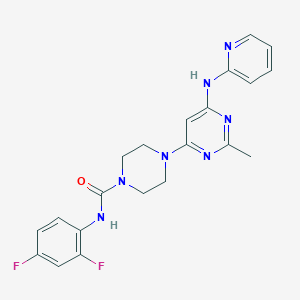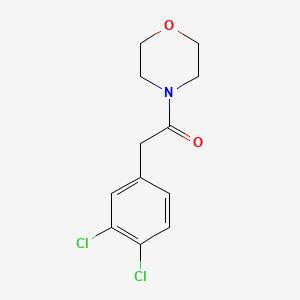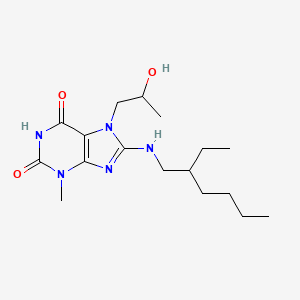
8-((2-ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as EHNA, is a purine derivative that has been extensively studied for its biochemical and physiological effects. EHNA is a potent inhibitor of adenosine deaminase (ADA), an enzyme that plays a crucial role in purine metabolism.
Applications De Recherche Scientifique
Synthesis and Physicochemical Properties
Synthesis of Derivatives : Research on related purine derivatives includes the development of synthesis methods for compounds with potential antiviral and antimicrobial activities. For instance, the synthesis of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines has been explored, showing the compounds' potential as antiviral agents (Romanenko et al., 2016).
Physicochemical and Biological Properties : The focus on purine derivatives' physicochemical and biological properties has led to identifying compounds with antimicrobial and antifungal activities, suggesting their application in treating infectious diseases (Romanenko et al., 2016).
Biological Activities and Therapeutic Potential
Antiviral and Antimicrobial Activities : The exploration into purine derivatives has highlighted their significance as potential antiviral and antimicrobial agents. This is evident in the synthesis and characterization of compounds demonstrating activities against pathogens like Staphylococcus aureus and Candida albicans, showcasing higher efficacy than reference drugs in some cases (Romanenko et al., 2016).
Antidepressant Properties : Some derivatives have been investigated for their antidepressant properties, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, which exhibited pronounced antidepressant activity at specific doses (Khaliullin et al., 2018).
Propriétés
IUPAC Name |
8-(2-ethylhexylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O3/c1-5-7-8-12(6-2)9-18-16-19-14-13(22(16)10-11(3)23)15(24)20-17(25)21(14)4/h11-12,23H,5-10H2,1-4H3,(H,18,19)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPNMRYQAJBKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=NC2=C(N1CC(C)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

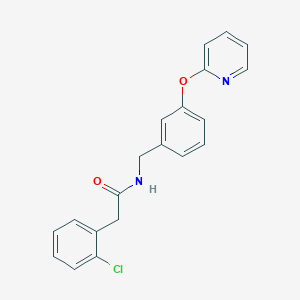
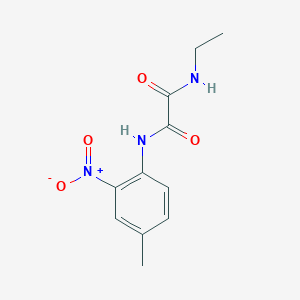
![1-(3-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2840502.png)
![Methyl 3-[(2-phenylethyl)carbamoyl]benzoate](/img/structure/B2840503.png)
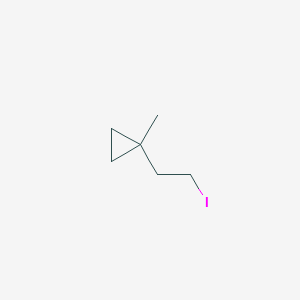
![Decahydro-1H-cyclohepta[c]pyridine hydrochloride](/img/structure/B2840507.png)
